molecular formula C23H20ClN3O3 B12021107 N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide CAS No. 767334-01-0

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide

Cat. No.: B12021107
CAS No.: 767334-01-0
M. Wt: 421.9 g/mol
InChI Key: SEAQRXRGXNJJBO-VULFUBBASA-N
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Description

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide is a complex organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzylidene Hydrazine Intermediate: The reaction of 3-(benzyloxy)benzaldehyde with hydrazine hydrate in ethanol under reflux conditions to form the benzylidene hydrazine intermediate.

    Acylation Reaction: The intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and chlorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylidene or benzamide derivatives.

Scientific Research Applications

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methoxybenzamide
  • N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-methylbenzamide

Uniqueness

N-(2-(2-(3-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

767334-01-0

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9 g/mol

IUPAC Name

3-chloro-N-[2-oxo-2-[(2E)-2-[(3-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H20ClN3O3/c24-20-10-5-9-19(13-20)23(29)25-15-22(28)27-26-14-18-8-4-11-21(12-18)30-16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,29)(H,27,28)/b26-14+

InChI Key

SEAQRXRGXNJJBO-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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